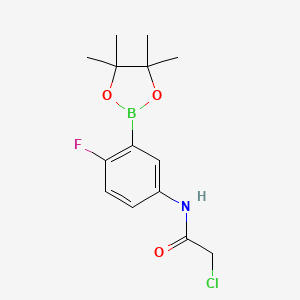2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
CAS No.: 1704121-67-4
Cat. No.: VC2888943
Molecular Formula: C14H18BClFNO3
Molecular Weight: 313.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704121-67-4 |
|---|---|
| Molecular Formula | C14H18BClFNO3 |
| Molecular Weight | 313.56 g/mol |
| IUPAC Name | 2-chloro-N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)10-7-9(5-6-11(10)17)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19) |
| Standard InChI Key | MJSIHRGGEHGUTI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CCl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CCl)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide possesses a complex molecular structure characterized by multiple functional groups arranged on a phenyl ring scaffold. The compound contains a phenyl ring substituted with a fluoro group at the 4-position and a tetramethyl dioxaborolane moiety at the 3-position, while a chloroacetamide group is attached to the amino nitrogen. This particular arrangement creates a molecule with both nucleophilic and electrophilic sites, enabling diverse reactivity patterns. The presence of the boronic acid pinacol ester (dioxaborolane) group is particularly significant as it serves as a versatile handle for further synthetic transformations, especially in coupling reactions that form new carbon-carbon bonds.
Physical and Chemical Properties
The compound exhibits the following key properties:
The compound contains both polar functional groups (acetamide, dioxaborolane) and non-polar regions (tetramethyl groups), suggesting moderate solubility in both polar and non-polar organic solvents. The presence of the chloro and fluoro substituents contributes to its chemical reactivity, while the dioxaborolane group imparts specific synthetic utility in coupling reactions.
Spectroscopic Characteristics
While specific spectroscopic data for this exact compound is limited in the available resources, analytical confirmation of its structure typically employs several complementary techniques:
-
Fourier-transform infrared spectroscopy (FTIR) would show characteristic bands for the acetamide N-H stretch (≈3300 cm⁻¹), C=O stretch (≈1680 cm⁻¹), and B-O stretching vibrations (≈1350-1380 cm⁻¹).
-
Proton nuclear magnetic resonance (¹H NMR) would display signals for the tetramethyl groups of the dioxaborolane ring, the methylene protons of the chloroacetyl group, and the aromatic protons of the phenyl ring with characteristic coupling patterns influenced by the fluoro substituent.
-
Carbon nuclear magnetic resonance (¹³C NMR) would confirm the carbon framework, with the carbonyl carbon of the acetamide appearing downfield (≈165-170 ppm).
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step approach. Based on common synthetic procedures for similar compounds, a likely synthetic route would include:
-
Preparation of the appropriately substituted fluoro-aniline derivative
-
Borylation of the aryl ring using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron
-
N-acylation with chloroacetyl chloride to introduce the chloroacetamide functionality
The final product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Analytical Confirmation
The structural integrity of the synthesized compound can be confirmed through various analytical techniques including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. For complete structural elucidation, single crystal X-ray diffraction would provide definitive confirmation of the three-dimensional arrangement of atoms. Advanced computational methods such as density functional theory (DFT) calculations can further validate the observed spectroscopic data and predict additional properties.
Applications
Role in Organic Synthesis
The primary application of 2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is as an intermediate in organic synthesis, particularly in reactions forming carbon-carbon and carbon-heteroatom bonds. The boronic acid pinacol ester functionality serves as a versatile handle for various cross-coupling reactions, including:
-
Suzuki-Miyaura coupling - formation of new carbon-carbon bonds with aryl halides
-
Chan-Lam coupling - creation of carbon-heteroatom bonds (C-N, C-O, C-S)
-
Hayashi-Miyaura conjugate addition - 1,4-additions to α,β-unsaturated carbonyl compounds
These reactions enable the construction of complex molecular scaffolds that may serve as building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.
Reactivity and Mechanisms
Substitution Reactions
Comparative Analysis with Similar Compounds
Structural Variations
Several structural analogs of 2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exist, differing primarily in the position of substituents or the nature of the functional groups. The table below compares the target compound with related structures:
Functional Differences
These structural variations can lead to significant differences in chemical reactivity and potential applications:
-
The position of the fluoro substituent affects the electronic distribution on the aromatic ring, potentially altering reactivity in coupling reactions.
-
The presence or absence of the chloro group on the acetamide moiety changes the electrophilicity of this functional group, impacting its behavior in substitution reactions.
-
The relative positioning of the boronic acid pinacol ester influences steric factors that may affect coupling efficiency.
These structural variations create a family of related compounds with complementary properties that synthetic chemists can select based on specific reaction requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume